6-Ketoestriol

Overview

Description

Synthesis Analysis

The synthesis of keto compounds involves a variety of methodologies, including the use of intramolecular ketene trapping, organocatalytic asymmetric additions, and palladium-catalyzed bis-allylation. For example, Patel et al. (2011) detailed the synthesis of 6-substituted-4-hydroxy-2-pyridinones through a process involving diethylzinc mediated crossed Claisen condensation reaction and subsequent thermolysis and cyclization-aromatization steps (Patel, Mason, & Barrett, 2011).

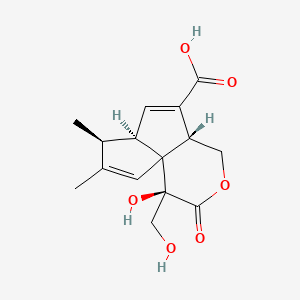

Molecular Structure Analysis

The molecular structure of keto compounds can be complex, with specific arrangements leading to varied chemical behaviors. Studies on the structure often involve crystallography and spectroscopy to elucidate the spatial arrangement of atoms within the molecules. While direct studies on 6-Ketoestriol's structure were not found, related research emphasizes the importance of structural analysis in understanding the reactivity and properties of keto compounds.

Chemical Reactions and Properties

Keto compounds participate in a wide range of chemical reactions, owing to their reactive carbonyl groups. For instance, Bernardi et al. (2007) demonstrated the enantioselective 1,6-addition of beta-ketoesters, highlighting the versatility of keto compounds in synthetic chemistry (Bernardi, López-Cantarero, Niess, & Jørgensen, 2007).

Physical Properties Analysis

The physical properties of keto compounds like 6-Ketoestriol, such as melting points, boiling points, and solubilities, are critical for their application in various fields. These properties are often determined through experimental measurements and contribute to the compound's applicability in synthesis and medicinal chemistry.

Chemical Properties Analysis

Keto compounds exhibit a broad range of chemical properties, including reactivity towards nucleophiles, participation in condensation reactions, and the ability to form stable enol tautomers. Research by Luo et al. (2021) into the chemical and biochemical synthesis of keto acids provides insight into the versatility and reactivity of these compounds (Luo, Yu, Zeng, & Zhou, 2021).

Scientific Research Applications

Blood Ketone Bodies and Congestive Heart Failure

A study by Lommi et al. (1996) found that blood ketone bodies, including compounds similar to 6-Ketoestriol, are elevated in patients with congestive heart failure (CHF). This elevation correlates with the severity of cardiac dysfunction and neurohormonal activation, suggesting a potential role for ketone bodies in the pathophysiology of CHF (Lommi et al., 1996).

Ketone-Body Utilization in Brain Metabolism

Research by Hawkins et al. (1971) demonstrated that ketone bodies, including compounds related to 6-Ketoestriol, are utilized by the brain, especially during periods of starvation. This finding highlights the importance of ketone bodies in energy metabolism under different nutritional states (Hawkins et al., 1971).

Ketogenic Diet and Exercise Metabolism

A study by Phinney et al. (1980) observed the effects of a ketogenic diet, which increases levels of ketone bodies like 6-Ketoestriol, on exercise capacity and metabolism. The findings indicated adaptations in fuel utilization during endurance exercise, suggesting potential applications in athletic and weight management contexts (Phinney et al., 1980).

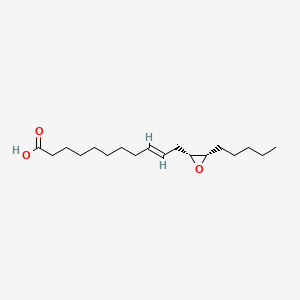

Prostaglandin Metabolism in Cirrhosis

Rimola et al. (1986) studied the urinary excretion of 6-keto-prostaglandin F1 alpha, a compound related to 6-Ketoestriol, in cirrhotic patients. The results suggest a role of prostaglandin metabolism, involving ketone-like substances, in the renal hemodynamics and pathophysiology of cirrhosis (Rimola et al., 1986).

Safety and Hazards

Mechanism of Action

Target of Action

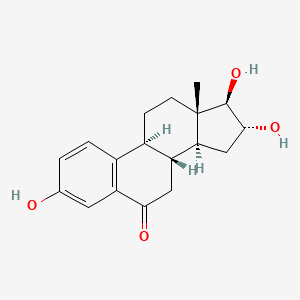

6-Ketoestriol, also known as 6-Oxoestriol, is a 3-hydroxy steroid

Mode of Action

Steroids typically exert their effects by binding to specific steroid receptors in the cell, altering gene expression, and thus influencing cellular function .

Biochemical Pathways

As a steroid, it may be involved in various metabolic processes, including lipid metabolism and inflammatory responses .

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a steroid, it may influence a variety of cellular processes, including cell growth, differentiation, and immune response .

properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFIDTBVOMQKDC-XCYHEEQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(=O)C4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317510 | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7323-86-6 | |

| Record name | 6-Ketoestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ketoestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Ketoestriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3UHG2T3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Ketoestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

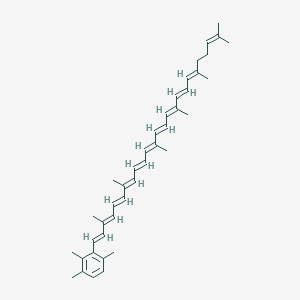

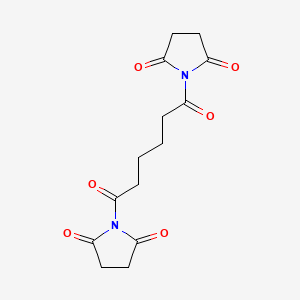

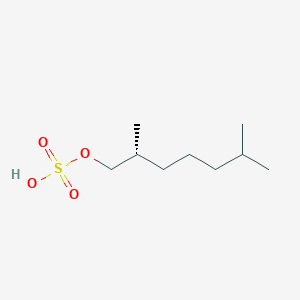

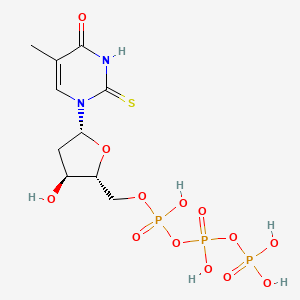

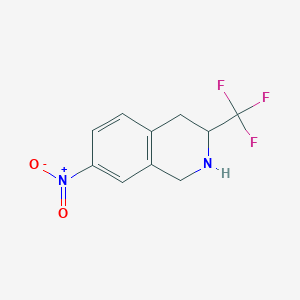

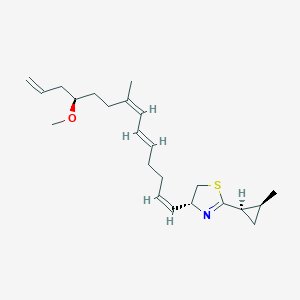

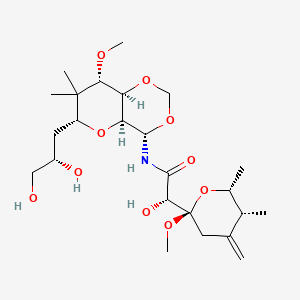

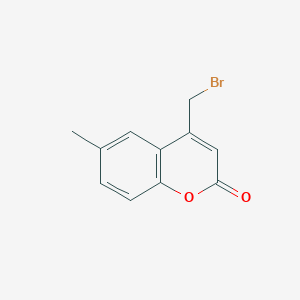

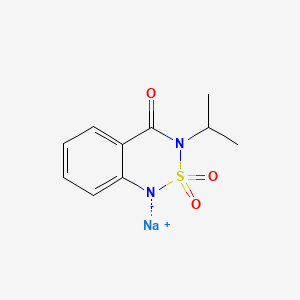

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 6-Ketoestriol in bladder cancer research?

A1: 6-Ketoestriol has been identified as a potential biomarker for the early detection of bladder cancer, specifically non-muscle invasive bladder cancer (NMIBC). A study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) based metabolomics found that 6-Ketoestriol, along with other metabolites, showed predictive ability in distinguishing NMIBC patients from healthy controls. []

Q2: How is 6-Ketoestriol used in immunoassays?

A2: 6-Ketoestriol serves as a key component in developing highly specific antibodies for estriol. Researchers have successfully synthesized conjugates by linking 6-Ketoestriol derivatives to carrier proteins like bovine serum albumin (BSA). These conjugates are then used as immunogens to elicit antibodies that specifically recognize estriol with high affinity. [, , ] This approach has been employed in developing both radioimmunoassays and enzyme-linked immunosorbent assays (ELISA) for the accurate quantification of estriol in various biological samples. [, ]

Q3: Can you explain the synthesis of 6-Ketoestriol derivatives for creating specific antisera?

A3: Scientists have developed methods to synthesize 6-Ketoestriol derivatives suitable for conjugation to carrier proteins. One method involves converting estriol to its 6-oxo derivative, 6-Ketoestriol, followed by the introduction of a carboxymethyl oxime group at the C-6 position. This modification allows for stable linkage to carrier proteins like BSA. [, , ] The resulting conjugates, containing the 6-Ketoestriol derivative, are crucial for generating antisera with high specificity towards estriol, enabling sensitive and accurate detection methods.

Q4: Are there different ways to link 6-Ketoestriol to carrier proteins for antibody production?

A4: Yes, researchers have explored different linking strategies to attach 6-Ketoestriol to carrier proteins. One approach involves incorporating a spacer arm between the 6-Ketoestriol molecule and the carrier protein. For instance, a carboxyl spacer arm derived from bromoacetic acid can be introduced to 6-Ketoestriol, facilitating its conjugation to the carrier protein. [] This spacer arm can influence the antigenicity of the conjugate, impacting the specificity and sensitivity of the resulting antibodies.

Q5: Has research investigated attaching glucose molecules to 6-Ketoestriol?

A5: Yes, there have been studies focusing on attaching glucose molecules to specific positions on the 6-Ketoestriol structure. These efforts aim to create estriol glucoside derivatives, which are useful in developing highly specific antisera for directly measuring estriol glucuronides. The attachment of glucose at either the 3- or 16- position on the 6-Ketoestriol molecule, coupled with the introduction of a carboxyl group, allows for conjugation to carrier proteins and subsequent antibody production. This approach is valuable in studying the metabolism and excretion of estriol in various physiological and pathological conditions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)